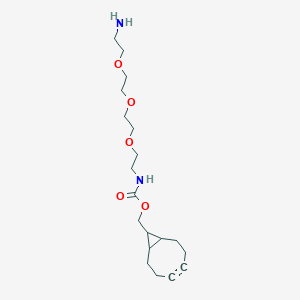

BCN-exo-PEG3-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H32N2O5 |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C19H32N2O5/c20-7-9-23-11-13-25-14-12-24-10-8-21-19(22)26-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15,20H2,(H,21,22) |

InChI Key |

WICZFPOMYSGZNG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCN)CCC#C1 |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of BCN-exo-PEG3-NH2

Advanced Heterobifunctional Linker for Bioorthogonal Conjugation [1]

Executive Summary

BCN-exo-PEG3-NH2 is a high-performance heterobifunctional linker designed for precision bioconjugation.[1][2] It bridges the gap between amine-reactive biomolecules (e.g., antibodies, proteins) and azide-functionalized payloads via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[1][][4] Unlike first-generation cyclooctynes, the bicyclo[6.1.0]nonyne (BCN) core offers a superior balance of reactivity and hydrophilicity.[1] The specific exo-stereochemistry ensures defined spatial orientation, while the polyethylene glycol (PEG3) spacer mitigates aggregation and steric hindrance.[1] This guide details its physicochemical properties, reaction mechanisms, and validated protocols for Antibody-Drug Conjugate (ADC) and proteomic applications.[1]

Chemical Architecture & Physicochemical Properties[1][3]

The molecule is a tripartite system comprising a reactive headgroup, a solubility-enhancing spacer, and a conjugation handle.[]

Structural Components[1][2][3][5][6]

-

BCN (Exo) Headgroup: A strained cyclooctyne fused to a cyclopropane ring.[1] The "exo" configuration places the linker attachment on the convex face of the fused ring system, reducing steric clashes during the cycloaddition transition state.

-

PEG3 Spacer: A tri-ethylene glycol chain (

) that provides approximately 13–16 Å of spacing.[1] This length is critical for preserving the biological activity of conjugated proteins by preventing the payload from burying itself in the protein surface.[1] -

Primary Amine (NH2): A nucleophilic handle ready for conjugation with activated esters (NHS/Sulfo-NHS), carboxylic acids, or epoxides.[1]

Technical Specifications

| Property | Specification |

| IUPAC Name | [(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-yl]methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate |

| Common Name | This compound |

| CAS Number | 1841134-72-2 |

| Molecular Formula | |

| Molecular Weight | 368.47 g/mol |

| Solubility | DMSO, DMF, DCM, Methanol; Sparingly soluble in water (requires co-solvent) |

| Purity Grade | |

| Storage | -20°C, under inert gas (Ar/N2), desiccated |

Structural Visualization

The following diagram illustrates the modular architecture of this compound.

Figure 1: Modular decomposition of this compound showing functional domains.[1]

Mechanistic Principles

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The BCN group reacts with azides to form a stable triazole linkage.[1][4][5][6] This reaction is bioorthogonal , meaning it occurs efficiently in complex biological milieus (cell lysates, serum) without interfering with native biochemical processes.[1]

-

Driving Force: The release of ring strain (~18 kcal/mol) from the distorted cyclooctyne ring drives the reaction forward without the need for a toxic copper catalyst.

-

Exo vs. Endo: While both isomers react with azides, the exo isomer is often preferred in pharmaceutical applications for its defined stereochemistry. Kinetic studies suggest

values in the range of

Amine Conjugation Chemistry

The primary amine reacts with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[1] This is the standard route for attaching the linker to lysine residues on antibodies or proteins.[1]

-

pH Sensitivity: The reaction requires the amine to be unprotonated. A buffer pH of 7.2–8.5 is optimal.[1] Above pH 8.5, hydrolysis of the NHS ester competes significantly with conjugation.

Experimental Framework

Protocol: Antibody-Linker Conjugation

This protocol describes the modification of an IgG antibody with this compound.[1]

Materials:

-

IgG Antibody (1–5 mg/mL in PBS, pH 7.4).[1]

-

This compound (dissolved in dry DMSO to 10 mM).[1]

-

Crosslinker:

(Bis-sulfosuccinimidyl suberate) or similar homobifunctional NHS ester if activating the BCN amine is required, OR if the antibody is pre-activated with an NHS-ester.[1] -

Correction: Since this compound has an amine, it cannot react directly with antibody lysines (also amines).[1] It requires an activated antibody (e.g., via NHS-ester activation) or a heterobifunctional crosslinker (e.g., NHS-PEG-COOH activated with EDC).[1]

-

Scenario A: Conjugation to Carboxyls (C-terminus/Glutamate/Aspartate) using EDC/NHS.[1]

-

Scenario B (Most Common): The BCN amine is reacted with a succinimidyl ester payload, OR the antibody is activated with a linker like NHS-PEG4-COOH + EDC to create a reactive ester, then reacted with this compound.[1]

-

Revised Standard Protocol: Conjugation to Activated Carboxyls (Two-Step)

Step 1: Carboxyl Activation (Antibody) [1]

-

Adjust antibody solution to pH 6.0 (MES buffer).[1]

-

Add 10-fold molar excess of EDC and 25-fold excess of Sulfo-NHS.[1]

-

Incubate for 15 minutes at Room Temperature (RT).

-

Desalt via Zeba Spin Column to remove excess EDC/NHS.[1] Buffer exchange to PBS pH 7.5.[1]

Step 2: Linker Conjugation

-

Immediately add This compound (20-fold molar excess) to the activated antibody.[1]

-

Incubate for 2 hours at RT or overnight at 4°C.

-

Quench: Add Tris-HCl (1 M, pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.[1]

-

Purification: Remove excess linker using a centrifugal filter (MWCO 30 kDa) or Size Exclusion Chromatography (SEC).[1]

Protocol: Click Reaction (SPAAC)

Once the antibody is "BCN-labeled," it can be conjugated to an Azide-tagged payload (e.g., Azide-Fluorophore or Azide-Drug).[1]

-

Mix: Combine BCN-labeled antibody (1 mg/mL) with Azide-payload (5–10 equivalents per BCN).

-

Solvent: Ensure <10% organic solvent (DMSO) if the protein is sensitive.[1]

-

Incubation: Incubate at RT for 4–16 hours. (Kinetics are slower than Cu-catalyzed click, so overnight is recommended for high yield).[1]

-

Validation: Analyze via SDS-PAGE or LC-MS.[1] A mass shift corresponding to the payload + linker will be observed.[1]

Experimental Workflow Diagram

The following Graphviz diagram visualizes the complete conjugation and click workflow.

Figure 2: Step-wise bioconjugation workflow from antibody activation to final payload attachment.

Applications in Drug Development[3][9]

Antibody-Drug Conjugates (ADCs)

This compound is a preferred linker for ADCs due to the hydrophilicity of the PEG3 spacer .[1] Hydrophobic linkers often cause antibody aggregation, leading to rapid clearance by the liver. The PEG3 unit masks the hydrophobicity of the payload (e.g., MMAE, Doxorubicin), improving the pharmacokinetic (PK) profile.

Surface Functionalization

The amine terminus allows the linker to be grafted onto carboxylated surfaces (nanoparticles, beads, chips). Once immobilized, the surface becomes "click-ready," allowing the capture of any azide-tagged biomolecule.[1] This is widely used in Surface Plasmon Resonance (SPR) chips and biosensors.[1]

PROTACs (Proteolysis Targeting Chimeras)

In PROTAC design, the linker length and flexibility are decisive for ternary complex formation.[1] this compound serves as a rigid-yet-flexible connector between the E3 ligase ligand and the protein of interest (POI) ligand, facilitating ubiquitination.[1]

References

-

Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells.[1] Angewandte Chemie International Edition. [Link][1]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality.[1] Angewandte Chemie International Edition. [Link][1]

-

Debets, M. F., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes.[1] Accounts of Chemical Research. [Link][1]

-

PubChem Compound Summary. (2024). This compound (CID 75412390).[1] National Center for Biotechnology Information. [Link][1]

Sources

Technical Guide: Hydrophilicity Benefits of PEG3 Spacer in BCN Linkers

Executive Summary

The "Hydrophobicity Trap" in BCN Chemistry Bicyclo[6.1.0]nonyne (BCN) has become a gold standard in bioorthogonal chemistry due to its rapid kinetics in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). However, the fused cyclopropane-cyclooctyne ring system that drives this reactivity is inherently lipophilic. In aqueous bioconjugation—particularly with Antibody-Drug Conjugates (ADCs) or protein labeling—this hydrophobicity often leads to linker-induced aggregation , poor solubility, and accelerated clearance in vivo.

This guide analyzes the mechanistic role of the PEG3 (triethylene glycol) spacer as a critical structural motif. Unlike "bare" BCN linkers, the BCN-PEG3 architecture provides a precise "hydrophilic shield," balancing the solubility needed for high Drug-to-Antibody Ratios (DAR) with the compact footprint required for steric accessibility.

Part 1: The Chemistry of BCN and the Hydrophobicity Challenge

The Lipophilic Cost of Ring Strain

The reactivity of BCN stems from the significant ring strain (~18 kcal/mol) introduced by the fusion of the cyclopropane ring to the cyclooctyne. While this enables copper-free click chemistry, it creates a highly hydrophobic core.

-

The Problem: When multiple BCN moieties are conjugated to a hydrophilic protein (e.g., an IgG1 antibody), they create hydrophobic patches on the protein surface.

-

The Consequence: These patches drive thermodynamically favorable protein-protein interactions (aggregation) to minimize water exposure. This is often observed experimentally as "crashing out" (precipitation) during conjugation or the formation of high-molecular-weight aggregates (HMWS) in Size Exclusion Chromatography (SEC).

The "Masking" Effect

In the absence of a spacer, the hydrophobic BCN core sits directly against the protein surface. This can "mask" nearby polar residues, destabilizing the protein's colloidal structure. Furthermore, without a spacer, the BCN group is sterically buried, reducing the kinetics of the subsequent click reaction with the azide-tagged payload.

Part 2: The PEG3 Solution – Mechanistic Insights

The insertion of a short polyethylene glycol (PEG) chain, specifically a 3-unit spacer (PEG3), fundamentally alters the physicochemical behavior of the linker.

Mechanism: The Hydration Shell

PEG is amphiphilic but highly water-soluble due to its ability to form hydrogen bonds with water molecules via the ether oxygens.

-

Solvation Layer: The PEG3 spacer recruits water molecules, creating a "hydration shell" around the hydrophobic BCN core.

-

Thermodynamic Stabilization: This hydration shell acts as a barrier, preventing the hydrophobic BCN rings on adjacent proteins from interacting. It effectively "solubilizes" the BCN moiety in the aqueous buffer.

Mechanism: Steric Projection

The PEG3 spacer provides a physical distance of approximately 10–15 Å.

-

Accessibility: It projects the BCN group away from the protein surface, into the bulk solvent. This makes the alkyne more accessible to the incoming azide, improving reaction kinetics (

). -

Flexibility: The rotational freedom of the PEG chain allows the BCN to orient itself optimally for the cycloaddition, reducing steric clashes.

Visualization: Hydrophobic Shielding

The following diagram illustrates how the PEG3 spacer shields the hydrophobic BCN core and prevents aggregation.

Figure 1: Mechanistic comparison of bare BCN vs. BCN-PEG3. The PEG3 spacer recruits water molecules (yellow), shielding the hydrophobic BCN core and preventing aggregation.

Part 3: Impact on Bioconjugate Efficiency and Stability

The choice of PEG3 is not arbitrary; it represents a "Goldilocks" zone for many applications.

| Feature | Bare BCN Linker | BCN-PEG3 Linker | Long PEG (>PEG12) |

| Water Solubility | Low | High | Very High |

| Aggregation Risk | High (esp. at DAR > 2) | Low | Very Low |

| Steric Hindrance | High (Buried) | Low (Projected) | Low |

| Linker Heterogeneity | Low | Low (Discrete) | High (Polydisperse) |

| Immunogenicity | Potential (Aggregates) | Low | Potential (Anti-PEG Abs) |

Critical Quality Attributes (CQAs)

-

Higher DAR Capability: With bare BCN, conjugating more than 2-3 molecules per antibody often causes precipitation. PEG3 linkers allow for DARs of 4-8 while maintaining monomeric status.

-

In Vivo Pharmacokinetics: Hydrophobic surfaces trigger rapid clearance by the Reticuloendothelial System (RES). The PEG3 spacer masks this hydrophobicity, extending circulation half-life (

). -

Reaction Efficiency: The spacer prevents the BCN from burying itself in the protein's hydrophobic pockets, ensuring the alkyne remains available for the click reaction.

Part 4: Experimental Protocol (Self-Validating)

Objective: Conjugation of endo-BCN-PEG3-NHS ester to an IgG1 Antibody. Reagent: endo-BCN-PEG3-NHS ester (BroadPharm, Click Chemistry Tools, or similar).[1]

Workflow Diagram

Figure 2: Step-by-step conjugation workflow for BCN-PEG3-NHS labeling.

Detailed Methodology

Step 1: Preparation

-

Antibody: Ensure IgG is in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate). Critical: Adjust pH to 8.0–8.3 to deprotonate lysine

-amines for nucleophilic attack. Avoid Tris or Glycine buffers at this stage. -

Linker Stock: Dissolve endo-BCN-PEG3-NHS ester in anhydrous DMSO or DMF to 10 mM. Note: Prepare immediately before use to prevent hydrolysis.

Step 2: Conjugation Reaction

-

Add the linker stock to the antibody solution.

-

Ratio: Use a 10–20 molar excess of linker over antibody for labeling (target DAR 3–5).

-

Solvent Limit: Keep final DMSO concentration <10% (v/v) to prevent protein denaturation.

-

Incubation: Incubate for 1 hour at Room Temperature (RT) or Overnight at 4°C with gentle rocking.

Step 3: Purification (The Self-Validating Step)

-

Remove unreacted linker using a Desalting Column (e.g., Zeba Spin, PD-10) or Dialysis equilibrated with PBS (pH 7.4).

-

Validation: Measure absorbance at 280 nm (Protein) and the specific absorbance of the BCN (if applicable, though BCN has low absorbance, often a tracer or subsequent click reaction is used for quantification).

Step 4: QC & Click Reaction

-

Aggregation Check: Run 10 µg on SEC-HPLC. A clean peak at ~150 kDa (IgG) confirms no aggregation. A shoulder at <12 mins indicates aggregation (failure).

-

Functional Test: React a small aliquot with a fluorophore-azide (e.g., Cy5-Azide). Run SDS-PAGE.[] Fluorescence on the heavy/light chains confirms successful BCN incorporation.

Part 5: Troubleshooting & Best Practices

| Issue | Probable Cause | Expert Solution |

| Precipitation during reaction | Linker hydrophobicity or too much DMSO. | Switch to BCN-PEG3 if using bare BCN. Ensure DMSO <10%. Add linker slowly while vortexing. |

| Low Conjugation Efficiency | Hydrolysis of NHS ester. | Use anhydrous DMSO.[] Ensure buffer pH is >8.0. Do not store NHS stocks. |

| High Aggregation (SEC) | Over-labeling (DAR too high). | Reduce molar excess (e.g., from 20x to 10x). The PEG3 spacer helps, but cannot fix extreme over-labeling. |

| Cloudy after adding Azide | Copper catalyst precipitation (if using CuAAC). | BCN is for SPAAC (Copper-Free) . Do not use Copper. Ensure the Azide payload is also soluble (consider Azide-PEG-Payload). |

References

- Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition.

Sources

The BCN Paradigm: Mechanisms and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Executive Summary

This technical guide provides a rigorous analysis of bicyclo[6.1.0]non-4-yne (BCN) as a premier reagent for bioorthogonal chemistry. While dibenzocyclooctyne (DBCO) often dominates discussions due to kinetic velocity, BCN offers a superior physicochemical profile—specifically regarding solubility, steric footprint, and symmetry—that makes it indispensable for delicate biological interrogations. This document details the orbital mechanics driving BCN reactivity, benchmarks its kinetics against competing cyclooctynes, and provides a field-validated protocol for bioconjugation.

Mechanistic Foundations: The "Spring-Loaded" Electrophile

The efficacy of BCN in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is not merely a function of ring size but a specific consequence of bond angle distortion induced by the fused cyclopropane ring.

Ring Strain and Orbital Deformation

Standard alkynes possess a linear bond angle of 180° with

In BCN, the cyclooctyne ring is fused to a cyclopropane ring.[1][2] The cyclopropane carbons exhibit significant

-

Ground State Destabilization: This geometric constraint imparts ~18–20 kcal/mol of ring strain energy. The molecule is effectively "spring-loaded."

-

Transition State Stabilization: The transition state (TS) for the [3+2] cycloaddition requires the alkyne carbons to adopt an

-like geometry (bond angle ~120°). Since the BCN alkyne is already pre-distorted toward this geometry, the energy required to reach the TS is drastically reduced compared to a linear alkyne.

Frontier Molecular Orbital (FMO) Theory

The reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the BCN alkyne.

-

LUMO Lowering: The bending of the alkyne lowers the energy of its LUMO (

), narrowing the HOMO -

Inverse Electron Demand: While typically a normal electron-demand reaction, the reactivity of BCN can shift toward inverse electron demand (HOMO

–LUMO

Symmetry and Regiochemistry

Unlike asymmetric cyclooctynes (e.g., MFCO), BCN is

Figure 1: Mechanistic pathway of SPAAC showing the contribution of ring strain and orbital overlap to transition state stabilization.

Kinetic Profiling and Reactivity[3][4]

While DBCO is often cited as the fastest reagent, BCN offers a balanced profile of kinetics and hydrophilicity.

Comparative Kinetics Table

The second-order rate constant (

| Reagent | Structure Type | Hydrophobicity (logP) | Key Characteristic | |

| BCN | Fused Cyclopropane | 0.14 – 0.29 | Low (Moderate) | Symmetric, less steric bulk, good solubility. |

| DBCO (DIBAC) | Dibenzo-fused | 0.30 – 0.60 | High | Fastest kinetics, but bulky and hydrophobic. |

| DIBO | Dibenzo-fused | 0.05 – 0.10 | High | Slower, prone to steric clashes. |

| OCT | Simple Cyclooctyne | 0.002 | Moderate | Too slow for low-concentration biological labeling. |

*Note: Kinetics are solvent-dependent. Values typically reflect reaction with benzyl azide in polar organic solvents (e.g., MeOH/MeCN) or aqueous mixtures.

The "Aromatic Azide" Effect

A critical, often overlooked nuance is that BCN exhibits superior reactivity with aromatic azides compared to aliphatic azides.[3] Conversely, DBCO reacts faster with aliphatic azides.[3] If your target payload (e.g., a fluorophore) is linked via a phenyl azide, BCN is likely the superior kinetic choice (Dommerholt et al., 2010).

Strategic Experimental Protocol

This protocol outlines the conjugation of a BCN-modified antibody with an Azide-functionalized payload.[4] This workflow is designed to be self-validating .

Materials

-

Biomolecule: IgG Antibody (1 mg/mL in PBS, pH 7.4).

-

Linker: BCN-NHS Ester (dissolved in anhydrous DMSO at 10 mM).

-

Payload: Azide-Fluorophore (e.g., Cy5-Azide, 10 mM in DMSO).

-

Quenchers: Glycine (1 M) and excess Azide-PEG-OH.

Step-by-Step Workflow

Step 1: Functionalization (The "Handle" Installation)

-

Calculate the molar excess. For an antibody (150 kDa), use a 10–20 molar excess of BCN-NHS to target surface lysines.

-

Add BCN-NHS to the antibody solution.[4] Ensure final DMSO concentration is <10% to prevent denaturation.

-

Incubate for 60 minutes at Room Temperature (RT) or 4°C overnight.

-

Quench: Add Glycine (final conc. 50 mM) to terminate the NHS reaction.

-

Purification (Crucial): Remove unreacted BCN-NHS via Zeba Spin Desalting Columns (7K MWCO). Failure to purify here will lead to free-floating fluorophores in Step 2.

Step 2: Conjugation (The Click Reaction)

-

Add the Azide-Fluorophore to the purified BCN-Antibody. Use a 2–5 molar excess relative to the antibody (not the BCN groups, as steric hindrance limits total BCN accessibility).

-

Incubate for 2–4 hours at RT or overnight at 4°C.

-

Note: No catalyst is needed.[4][5] Keep protected from light if using fluorophores.

Step 3: Validation & Cleanup

-

Purification: Remove excess Azide-Fluorophore using a desalting column or dialysis.

-

QC Analysis: See Section 3.3.

Self-Validating Quality Control

Trust but verify. A successful conjugation must pass these checks:

-

UV-Vis Absorbance: Measure A280 (protein) and A_dye (fluorophore). Calculate the Degree of Labeling (DOL) using the correction factor for the dye.

-

SDS-PAGE: Run the conjugate on a gel.[4]

-

Success: Fluorescent band aligns with the Coomassie-stained protein band.

-

Failure: Fluorescence is seen at the dye front (free dye) or as a smear (aggregation).

-

-

Mass Spectrometry (Gold Standard): Intact protein MS should show a mass shift corresponding to

.

Figure 2: Operational workflow for BCN-mediated bioconjugation, emphasizing purification gates to ensure sample integrity.

Troubleshooting and Optimization

Hydrophobicity and Aggregation

While BCN is less hydrophobic than DBCO, attaching multiple BCN groups can still induce protein aggregation.

-

Solution: Use BCN-PEG4-NHS . The PEG spacer increases water solubility and pushes the BCN group away from the protein surface, reducing steric hindrance and improving reaction rates.

The "Silent" Failure

Unlike DBCO, which has a distinct UV absorbance that changes upon reaction (loss of the alkyne peak at ~309 nm), BCN does not have a strong diagnostic chromophore.

-

Mitigation: You cannot rely on UV monitoring of the BCN ring itself. You must use a secondary validation method (e.g., shift in retention time on HPLC or mass spec) to confirm the reaction.

Thiol Reactivity

Strained alkynes can cross-react with free thiols (cysteine) via thiol-yne addition, albeit slowly.

-

Control: Ensure the buffer is free of thiols (e.g., DTT, mercaptoethanol) during the SPAAC reaction. If the protein has free surface cysteines, block them with iodoacetamide prior to BCN labeling if high specificity is required.

References

-

Dommerholt, J. et al. (2010).[6] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition.

-

Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition.

-

Debets, M. F. et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research.

-

van Geel, R. et al. (2012). Preventing Thiol-Yne Addition in Strain-Promoted Alkyne-Azide Cycloaddition. Bioconjugate Chemistry.

Sources

biocompatibility of BCN-exo-PEG3-NH2 for live-cell imaging

Technical Guide: Biocompatibility & Optimization of BCN-exo-PEG3-NH2 for Live-Cell Imaging

Executive Summary

The rapid visualization of biomolecules in living systems requires chemoselective tools that balance reactivity with physiological inertness. This compound (Bicyclo[6.1.0]nonyne-exo-PEG3-amine) represents a high-performance "modular click handle" designed for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] Unlike first-generation cyclooctynes, the BCN scaffold offers a superior balance between hydrolytic stability and reaction kinetics, while the PEG3 spacer mitigates the hydrophobicity often associated with strained alkynes.

This guide analyzes the biocompatibility profile of this compound, specifically addressing its kinetic behavior, off-target thiol reactivity, and application in live-cell metabolic labeling.[1]

Molecular Architecture & Mechanism

To deploy this compound effectively, one must understand the structure-function relationship of its three distinct domains.[1]

The BCN-exo Core (The Warhead)

The BCN ring derives its reactivity from significant ring strain (~18 kcal/mol).[1]

-

Exo vs. Endo Stereochemistry: The exo isomer places the cyclopropane ring on the convex face of the alkyne, while the endo isomer places it on the concave face. While both isomers exhibit similar second-order rate constants (

), the exo isomer is often favored for its slightly higher symmetry and accessibility in complex bioconjugates [1].[1] -

Mechanism (SPAAC): The strained alkyne undergoes a [3+2] cycloaddition with an azide to form a stable triazole. This reaction requires no copper catalyst, which is critical for live-cell applications as Cu(I) is cytotoxic.[1][2]

The PEG3 Spacer (The Solubilizer)

Hydrophobicity is the enemy of biocompatibility. Direct attachment of BCN to fluorophores can lead to aggregation or non-specific membrane intercalation.[1] The triethylene glycol (PEG3) linker serves two purposes:

-

Solubility: Increases the water solubility of the final conjugate.[1]

-

Steric Relief: Provides flexibility, allowing the BCN group to access azides buried within protein pockets or the glycocalyx.

The Primary Amine (The Conjugation Handle)

The terminal

Biocompatibility Profile: The "Thiol-Yne" Reality

A rigorous assessment of biocompatibility must address not just the intended reaction, but the unintended ones.

Cytotoxicity & Metabolic Interference

BCN reagents generally exhibit low cytotoxicity at typical imaging concentrations (< 100 µM).[1] Unlike copper-catalyzed reactions (CuAAC), BCN does not generate reactive oxygen species (ROS).[1] However, high concentrations (> 500 µM) can perturb metabolic flux due to the molecule's amphiphilic nature.

Off-Target Thiol Reactivity

Crucial Insight: Strained alkynes are electrophiles.[1] While highly selective for azides, they can react with intracellular thiols (e.g., Glutathione, Cysteine) via a radical-mediated thiol-yne addition [2].

-

BCN vs. DBCO: BCN is significantly more stable to thiols than Dibenzocyclooctyne (DBCO).[1][3] DBCO reacts rapidly with free thiols, leading to high background in thiol-rich environments (cytosol).[1] BCN exhibits a much lower rate of thiol addition, making it the superior choice for intracellular imaging where glutathione concentrations are high (1–10 mM) [3].

Table 1: Comparative Properties of Cyclooctynes for Live-Cell Imaging

| Feature | BCN-exo | DBCO (ADIBO) | TCO (Tetrazine Ligation) |

| Reaction Rate ( | ~0.2 | ~0.3 - 1.0 | > 10,000 |

| Thiol Stability | High (Low background) | Low (High background) | High |

| Hydrophilicity | Moderate (Improved w/ PEG) | Low (Very Hydrophobic) | Low |

| Size | Compact | Bulky | Bulky |

| Primary Use | Intracellular/Surface | Surface Only | Rapid Pulse-Chase |

Visualization: Mechanism & Workflow

The following diagrams illustrate the chemical mechanism and the experimental workflow for live-cell imaging.

Diagram 1: SPAAC Mechanism

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) between BCN and an Azide forms a stable triazole linkage without catalysis.[1][2][4]

Diagram 2: Live-Cell Metabolic Labeling Workflow

Caption: Step-by-step workflow for metabolic glycan labeling using this compound derived probes.

Experimental Protocol: Metabolic Glycan Labeling

This protocol describes the synthesis of a fluorescent probe and its application to label sialic acids on the cell surface.

Phase 1: Probe Synthesis (Pre-Conjugation)

Since this compound is non-fluorescent, it must be conjugated to a dye.[1]

-

Dissolve: Dissolve this compound (1 mg) in anhydrous DMSO to 10 mM.

-

React: Mix with 1.2 equivalents of a Fluorophore-NHS ester (e.g., AF488-NHS) in DMSO containing 20 mM DIPEA.

-

Incubate: Rotate at Room Temperature (RT) for 2 hours in the dark.

-

Quench: Add 100 mM Tris-HCl (pH 8.0) to quench unreacted NHS ester.

-

Purify: Critical Step. Purify via HPLC or Spin Desalting Column to remove free dye.[1] Unreacted free dye is the primary cause of background noise.

Phase 2: Live-Cell Labeling (Self-Validating)

-

Seed Cells: Plate HeLa or CHO cells in a confocal dish (glass bottom).

-

Metabolic Labeling: Treat cells with 25-50 µM Ac4ManNAz (Tetraacetylated N-azidoacetylmannosamine) for 24–48 hours.[1]

-

Wash: Rinse cells 3x with warm PBS + 1% BSA. BSA prevents non-specific sticking of the hydrophobic BCN probe.

-

Click Reaction: Incubate cells with 10–20 µM BCN-Probe in complete media for 30–60 minutes at 37°C.

-

Note: Keep concentration low (< 50 µM) to minimize off-target thiol reactions.[1]

-

-

Wash: Rinse 3x with warm media.[1]

-

Imaging: Image immediately in Live Cell Imaging Solution (LCIS) to maintain physiological pH.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| High Background (in Control A) | Non-specific hydrophobic binding or Thiol-Yne reaction.[1] | Reduce probe concentration to < 10 µM. Reduce incubation time. Increase washing with BSA.[1] |

| Intracellular Punctae | Probe aggregation or endocytosis.[1] | Ensure the Probe is fully soluble (use PEGylated dyes). Perform labeling at 4°C (stops endocytosis) if surface labeling is the goal. |

| Low Signal | Low Azide incorporation or steric hindrance.[1] | Increase Ac4ManNAz concentration (up to 100 µM).[1] Extend metabolic labeling time (48h). |

References

-

Dommerholt, J. et al. (2010).[1] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells.[1] Angewandte Chemie International Edition, 49(49), 9422-9425.[1] [Link]

-

van Geel, R. et al. (2012).[1] Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition.[1] Bioconjugate Chemistry, 23(3), 392-398.[1] [Link]

-

Agard, N. J. et al. (2006).[1] A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology, 1(10), 644-648.[1] [Link]

Sources

Stability of Bicyclo[6.1.0]nonyne (BCN) in Physiological Conditions: A Technical Guide

This guide provides a rigorous technical analysis of the stability of bicyclo[6.1.0]nonyne (BCN) groups under physiological conditions. It is designed for researchers optimizing bioorthogonal labeling strategies, particularly Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Executive Summary

Bicyclo[6.1.0]nonyne (BCN) represents a "Goldilocks" reagent in the bioorthogonal toolkit. While dibenzocyclooctynes (DBCO/ADIBO) offer faster kinetics with aliphatic azides, they suffer from high lipophilicity and significant instability in thiol-rich environments. BCN balances reactivity with superior hydrophilicity and enhanced stability against thiol-yne addition, making it the preferred cyclooctyne for intracellular applications and long-term incubations in cytosolic environments. However, researchers must account for its specific sensitivity to oxidative environments (ROS) and the kinetic inversion observed with aromatic azides.

Chemical Architecture & Isomerism

Unlike benzo-annulated cyclooctynes, BCN derives its ring strain (~18 kcal/mol) from the fusion of a cyclopropane ring to the cyclooctyne. This structural difference dictates its stability profile.

Endo vs. Exo Isomers

Commercial BCN is typically a mixture or purified endo isomer. The synthesis generally yields a ~5:3 ratio of exo:endo.[1]

-

Endo-BCN: Commercially dominant.[1] Slightly more reactive in SPAAC due to favorable steric interactions in the transition state.

-

Exo-BCN: The thermodynamic product. While slightly less reactive in cycloadditions, it exhibits different fluorescence quenching properties when conjugated to fluorophores.

-

Implication: For most stability assays, the endo isomer is the benchmark. If using exo-enriched mixtures, expect slightly slower kinetics but comparable chemical stability.

Physiological Stability Profile

Chemo-Stability: The Thiol-Yne Challenge

The primary non-specific degradation pathway for cyclooctynes in physiological media is thiol-yne addition (reaction with cysteine residues, glutathione).

-

Mechanism: The strained alkyne undergoes nucleophilic attack (or radical addition) by thiols, forming a vinyl sulfide adduct.[2][3] This consumes the click handle and generates off-target covalent modifications.

-

BCN vs. DBCO: BCN is significantly more stable than DBCO in thiol-rich environments.[4]

-

DBCO Half-life (+ 5mM GSH): ~71 minutes.

-

BCN Half-life (+ 5mM GSH): ~6 hours.

-

-

Reducing Agents: BCN is stable in TCEP (Tris(2-carboxyethyl)phosphine), whereas DBCO degrades rapidly (unstable >24h).

Hydrolytic and pH Stability

BCN is generally stable in neutral aqueous buffers (PBS, pH 7.4) for days to weeks. However, the linkage chemistry matters:

-

BCN-Carbamate: Susceptible to acid-catalyzed hydrolysis. Less suitable for solid-phase oligonucleotide synthesis (SPOS) involving TCA deprotection cycles.

-

BCN-Amide: Exhibits superior hydrolytic stability across a broader pH range. Recommended for applications requiring acidic processing or lysosomal targeting.

Metabolic & Oxidative Stability (The ROS Caveat)

While BCN resists nucleophilic thiol attack better than DBCO, it is vulnerable to radical-mediated oxidation.

-

Macrophage Instability: In phagocytic cells (e.g., RAW264.7) generating high levels of Reactive Oxygen Species (ROS), BCN degrades faster than DBCO (79% degradation in 24h vs. 36% for DBCO).

-

Mechanism: Radical attack on the strained alkyne/cyclopropane system during the oxidative burst.

-

Recommendation: Avoid BCN for long-term tracking of nanoparticles inside active phagosomes; use steric-shielded cyclooctynes or non-alkyne reporters in these specific compartments.

Reaction Pathways & Kinetics

The following diagram illustrates the competing pathways BCN faces in a biological environment.

Figure 1: Competing reaction pathways for BCN in physiological environments. The green path represents the desired bioorthogonal ligation, while the red path indicates the parasitic thiol-yne addition.

Kinetic Nuance: The Azide Switch

Do not assume DBCO is always faster. BCN exhibits a unique "kinetic inversion" depending on the electronic nature of the azide partner.

| Azide Type | Example | DBCO Rate ( | BCN Rate ( | Winner |

| Aliphatic | Benzyl Azide | DBCO (3.4x faster) | ||

| Aromatic | Phenyl Azide | BCN (6x faster) |

Data derived from competitive kinetic profiling in

Experimental Protocol: Kinetic Glutathione Chemoassay

To validate BCN stability in your specific biological buffer, perform this self-validating kinetic assay. This protocol quantifies the "thiol consumption" rate.

Reagents

-

Compound X: Your BCN-functionalized molecule (100 µM final).

-

GSH Stock: Reduced L-Glutathione (freshly prepared in deoxygenated PBS).

-

Ellman’s Reagent (DTNB): For quantifying remaining free thiol.

-

Control: DBCO-acid (positive control for degradation).

Workflow

-

Preparation: Dissolve BCN-conjugate in PBS (pH 7.4). Degas buffers to prevent oxidative dimerization of GSH (GSH -> GSSG).

-

Incubation: Mix BCN (100 µM) with GSH (5 mM) at 37°C. This mimics cytosolic thiol concentrations.

-

Sampling: At

, remove aliquots. -

Quenching/Readout: Immediately add Ellman’s reagent. Measure Absorbance at 412 nm.

-

Calculation: Plot

vs. time. The slope represents the pseudo-first-order degradation rate ( -

Validation Check:

-

Negative Control (GSH only): Should show <5% loss over 6h (verifies no oxidation).

-

Positive Control (DBCO): Should show >50% loss within ~75 mins.

-

BCN Sample: Should show <10% loss at 1h.

-

Decision Matrix: Selecting the Right Cyclooctyne

Figure 2: Selection logic for BCN vs. DBCO based on environmental constraints and reaction partners.

References

-

Dommerholt, J. et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link

-

van Geel, R. et al. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition. Bioconjugate Chemistry. Link

-

Karalė, K. et al. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Advances. Link

-

Kelley, W. J. et al. (2018). Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes. ACS Nano. Link

-

Debets, M. F. et al. (2011). Bioconjugation with Strained Alkyne and Azide: A Comparison of Kinetics and Stability. ChemBioChem. Link

Sources

Comparative Reaction Kinetics: exo-BCN vs endo-BCN in SPAAC Ligation

Topic: Reaction Kinetics of exo-BCN vs endo-BCN with Azides Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Drug Development Scientists

Executive Summary

In the landscape of bioorthogonal chemistry, Bicyclo[6.1.0]non-4-yne (BCN) stands out for its balance of high reactivity, hydrophilicity, and symmetry. However, the synthesis of BCN yields two diastereomers: exo-BCN and endo-BCN. For researchers developing antibody-drug conjugates (ADCs) or intracellular probes, selecting the correct isomer is a critical, yet often overlooked, optimization step.

The Core Insight: While both isomers exhibit rapid kinetics in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), ** endo-BCN consistently demonstrates a slight kinetic advantage (

This guide provides the structural rationale, quantitative kinetic data, and validated protocols to ensure your bioconjugation strategy is built on precise chemical foundations.

Mechanistic Foundations: The Structural Divergence

The reactivity difference between exo and endo isomers stems from the geometric orientation of the substituent at the C9 position (the cyclopropane bridgehead) relative to the strained alkyne system.

Structural Definitions

-

BCN Core: A cyclooctyne ring fused to a cyclopropane ring. This fusion imparts significant ring strain (

), raising the ground state energy and lowering the activation barrier for cycloaddition. -

** endo-BCN:** The functional handle (e.g., hydroxymethyl) is oriented syn to the eight-membered ring (concave face). This configuration results in a "closed" geometry relative to the ring cavity but leaves the convex face of the alkyne highly accessible.

-

** exo-BCN:** The functional handle is oriented anti to the eight-membered ring (convex face). This projects the substituent outward, potentially creating subtle steric interference with incoming nucleophiles or dipoles approaching from the convex trajectory.

The Kinetic Driver: Distortion Energy

Recent computational studies (DFT) and experimental validations indicate that the reactivity difference is not purely steric but also electronic, governed by the Distortion/Interaction Model .

-

Transition State (TS): To reach the transition state, the alkyne bond must bend (distort) to accommodate the incoming azide.

-

Advantage endo: The endo isomer possesses a lower distortion energy (

), meaning less energy is required to deform the BCN framework into the transition state geometry compared to the exo isomer. This is the primary causality behind its higher rate constant.

Figure 1: Mechanistic pathway highlighting the kinetic divergence between exo and endo isomers driven by distortion energy.

Kinetic Profiling: Quantitative Data

The following data consolidates second-order rate constants (

SPAAC Reaction Rates (vs. Benzyl Azide)

Solvent Conditions: Acetonitrile/Water (

| Isomer | Rate Constant ( | Relative Reactivity | Notes |

| ** endo-BCN | 1.5x | Preferred for time-sensitive labeling. | |

| exo-BCN** | 1.0x | Often the major synthetic byproduct. | |

| DIBAC (Reference) | ~1.5x | Comparable to endo-BCN but more hydrophobic. |

IEDDA Reaction Rates (vs. Tetrazines)

While the difference in SPAAC is modest, the difference in IEDDA (Inverse Electron Demand Diels-Alder) is stark.

-

** endo-BCN** reacts significantly faster (up to 3-4x) with certain tetrazines and pyrones compared to exo-BCN.[1]

-

Implication: If your workflow involves dual-labeling or requires IEDDA, endo-BCN is the mandatory choice to maximize yield and speed.

Experimental Protocols: Measuring

To validate these kinetics in your specific buffer system (e.g., PBS vs. cell lysate), use the following self-validating UV-Vis protocol.

Materials

-

Azide Probe: Benzyl azide (model) or your specific azide-linker.

-

BCN Reagent: Pure endo-BCN or exo-BCN (purity

by NMR). -

Solvent:

(for NMR) or PBS (for UV-Vis).

UV-Vis Kinetic Assay Workflow

This method relies on the decay of the azide absorbance (if aromatic) or the consumption of a fluorogenic probe.

-

Preparation: Prepare a

stock of BCN and Azide in DMSO. -

Equilibration: Dilute BCN to

(10x excess) and Azide to -

Acquisition:

-

Monitor absorbance at the specific

of the azide/probe. -

Interval: Every 30 seconds for 60 minutes.

-

-

Analysis:

-

Plot

vs. time ( -

The slope represents

. -

Calculate

.

-

Figure 2: Step-by-step workflow for determining pseudo-first-order rate constants.

Application Guide: Selection Criteria

When should you insist on endo-BCN, and when is exo-BCN acceptable?

| Application Scenario | Recommended Isomer | Rationale |

| Standard Protein Labeling | ** endo-BCN | The standard commercial form. Slightly faster kinetics ensure completion at lower concentrations. |

| High-Throughput Screening | Mixed / exo-BCN | If cost is a driver and reaction time can be extended, exo (or mixtures) are often cheaper to synthesize. |

| IEDDA (Tetrazine) Ligation | endo-BCN | Critical. Exo-BCN is notably slower in IEDDA; using endo is essential for "click-and-go" efficiency. |

| Intracellular Probing | endo-BCN** | Higher reactivity is crucial when probe concentration is limited by cell permeability. |

References

-

Dommerholt, J., et al. (2010). "Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells." Angewandte Chemie International Edition, 49(49), 9422-9425. Link

- The seminal paper establishing the synthesis and compar

-

Debets, M. F., et al. (2011). "Bioconjugation with Strained Alkyne and Azide: A Comparison of Kinetics." ChemBioChem, 12(17), 2612-2619. Link

- Detailed kinetic profiling of various cyclooctynes including BCN.

- van Delft, P., et al. (2011). "The reactivity of BCN in bioorthogonal labeling." Synlett, 2011(17), 2549-2552.

-

Knall, A.-C., & Slugovc, C. (2013). "Inverse electron demand Diels–Alder (IEDDA) reactions in chemical biology." Chemical Society Reviews, 42, 5131-5142. Link

- Review highlighting the IEDDA reactivity differences where endo-BCN excels.

Sources

applications of BCN-exo-PEG3-NH2 in antibody-drug conjugates (ADCs)

This guide serves as an authoritative technical resource for the application of BCN-exo-PEG3-NH2 in the development of Antibody-Drug Conjugates (ADCs). It is designed for senior scientists and drug developers, focusing on site-specific conjugation strategies, reaction kinetics, and experimental protocols.

Executive Technical Summary

This compound is a high-performance heterobifunctional linker designed for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . Unlike first-generation maleimide linkers, which suffer from retro-Michael addition and plasma instability, the BCN (Bicyclo[6.1.0]nonyne) moiety forms a stable triazole adduct with azides, ensuring high in vivo stability.

The "exo" isomer is preferred in specific crystallographic and kinetic contexts for its defined stereochemistry, while the PEG3 spacer provides critical hydrophilicity to prevent aggregation of hydrophobic payloads (e.g., PBD dimers, auristatins). The primary amine (-NH2) serves as the attachment point for activated carboxylic acid payloads or enzymatic conjugation to antibody backbones.

Molecular Architecture

-

Reactive Moiety A (Click Handle): exo-Bicyclo[6.1.0]nonyne. Reacts with Azides (

). Copper-free, bioorthogonal.[1][2] -

Spacer: Polyethylene Glycol (PEG) 3 units. Increases water solubility and reduces steric hindrance during the click reaction.

-

Reactive Moiety B (Conjugation Handle): Primary Amine (-NH2).[3] Reacts with NHS esters, activated carboxylic acids, or serves as a substrate for microbial transglutaminase (MTGase).

Primary Application Workflows

The utility of this compound generally falls into two distinct high-value workflows in ADC construction:

Workflow A: Synthesis of "Click-Ready" Payloads

In this scenario, the linker is attached to the cytotoxic payload first. The amine group reacts with an activated ester on the drug. The resulting BCN-Drug intermediate is then "clicked" onto an Azide-functionalized antibody.

-

Best for: Highly hydrophobic drugs (MMAE, DM1) where the PEG spacer aids solubility during the conjugation process.

-

Advantage: Allows for the purification of the small molecule drug-linker prior to committing the expensive antibody.

Workflow B: Enzymatic Antibody Functionalization (MTGase)

Here, the linker is attached directly to the antibody using Microbial Transglutaminase (MTGase). MTGase catalyzes the formation of an isopeptide bond between the primary amine of the linker and the

-

Best for: Site-specific conjugation yielding a precise Drug-to-Antibody Ratio (DAR) of 2 or 4.

-

Advantage: Avoids random lysine conjugation; preserves antibody binding affinity.

Visualizing the Conjugation Logic

The following diagram illustrates the two parallel workflows utilizing this compound.

Caption: Dual pathways for utilizing this compound: Chemical synthesis of linker-payloads vs. enzymatic functionalization of antibodies.

Experimental Protocols

Protocol A: Synthesis of BCN-PEG3-Payload (Chemical)

Objective: Conjugate this compound to an NHS-ester functionalized payload (e.g., MMAE-NHS).

Reagents:

-

This compound (10 mM stock in anhydrous DMSO).[]

-

Payload-NHS ester (10 mM stock in anhydrous DMSO).[]

-

Anhydrous DMF or DMSO.[]

-

Triethylamine (TEA) or DIPEA.

Step-by-Step:

-

Stoichiometry Calculation: Use a 1.2-fold molar excess of this compound relative to the Payload-NHS to ensure complete consumption of the expensive drug payload.

-

Reaction Setup: In a microcentrifuge tube, mix the Payload-NHS and this compound in anhydrous DMF.

-

Base Addition: Add TEA to a final concentration of 1-2 equivalents.

-

Note: Ensure the system is strictly anhydrous to prevent hydrolysis of the NHS ester.

-

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor reaction progress via LC-MS (Target mass: MW_Payload + MW_Linker - MW_NHS).

-

Purification: Purify the BCN-Drug intermediate using preparative HPLC (Reverse Phase C18). Lyophilize the fractions to obtain a powder.

-

Storage: Store at -20°C under argon.

Protocol B: SPAAC Conjugation to Azide-mAb

Objective: "Click" the BCN-PEG3-Payload onto an antibody containing Azide handles (introduced via Glycan remodeling or metabolic labeling).

Reagents:

-

Azide-functionalized Antibody (1–5 mg/mL in PBS, pH 7.4).

-

BCN-PEG3-Payload (from Protocol A, dissolved in DMSO).

-

Propylene Glycol (optional, to maintain solubility).

Step-by-Step:

-

Equilibration: Ensure the antibody buffer is free of primary amines if you were doing NHS chemistry, but for SPAAC, PBS is perfect.

-

Molar Equivalents: Add 5–10 molar equivalents of BCN-PEG3-Payload per Azide site on the antibody.

-

Example: If DAR 4 is expected, use 20–40 equivalents of drug-linker relative to the mAb.

-

-

Solvent Tolerance: Ensure the final DMSO concentration in the reaction mixture does not exceed 10–15% (v/v) to prevent antibody precipitation.

-

Incubation: Incubate at RT for 4–16 hours or at 4°C overnight.

-

Tip: BCN kinetics are fast, but steric hindrance on the antibody surface may require longer times.

-

-

Purification: Remove excess small molecule drug-linker using Size Exclusion Chromatography (SEC) or extensive dialysis (30 kDa MWCO).

-

QC: Analyze DAR using Hydrophobic Interaction Chromatography (HIC) or LC-MS (deglycosylated).

Comparative Analysis: Why BCN?

| Feature | BCN (Bicyclononyne) | DBCO (Dibenzocyclooctyne) | TCO (Trans-cyclooctene) |

| Reaction Partner | Azide | Azide | Tetrazine |

| Kinetics ( | ~0.2 | ~0.3–0.6 | >800 |

| Hydrophilicity | High (Better solubility) | Low (Very hydrophobic) | Moderate |

| Stereoisomers | Exo/Endo (Exo is cleaner) | Single isomer | Isomers affect stability |

| ADC Suitability | Excellent (Less aggregation) | Good (Risk of hydrophobic aggregation) | High (Fast, but TCO can isomerize) |

Expert Insight: While DBCO is slightly faster, its fused benzene rings make it highly hydrophobic. Using DBCO with hydrophobic payloads (like PBDs) often leads to ADC aggregation. BCN is structurally more compact and less hydrophobic , making this compound the superior choice for maintaining the colloidal stability of ADCs.

Troubleshooting & Optimization

Issue: Low Conjugation Efficiency (Low DAR)

-

Cause: Steric hindrance at the azide site on the antibody.

-

Solution: Increase the reaction time to 24 hours or increase the molar excess of the BCN-linker to 20 equivalents. Ensure the "exo" isomer is used, as it often displays better accessibility than "endo" in tight pockets.

Issue: Antibody Aggregation / Precipitation

-

Cause: The payload is too hydrophobic, or DMSO concentration is too high.

-

Solution:

-

Keep DMSO < 10%.[5]

-

Switch to a longer PEG spacer (e.g., PEG4 or PEG8) if the payload is extremely lipophilic.

-

Add 10% propylene glycol to the aqueous buffer during conjugation.

-

Issue: Hydrolysis of NHS Ester (During Protocol A)

-

Cause: Wet solvents or old reagents.

-

Solution: Use fresh anhydrous DMF/DMSO from a sealed septum bottle. Do not store NHS esters in solution; weigh them out immediately before use.[3]

References

-

BroadPharm. BCN-PEG Linkers and Reagents for Click Chemistry. BroadPharm Product Guide. Link

-

Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. Link

-

Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link

-

Dennler, P., et al. (2014). Transglutaminase-Based Chemo-Enzymatic Conjugation Approach Yields Homogeneous Antibody–Drug Conjugates. Bioconjugate Chemistry.[2][6][][8] Link

-

Boc Sciences. BCN-exo-PEG2-NH2 ADC Linker Intermediate.

Sources

- 1. BCN-PEG3-Mal (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 6. BCN-PEG3-amine (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. interchim.fr [interchim.fr]

Methodological & Application

standard protocol for conjugating BCN-exo-PEG3-NH2 to carboxylic acids

Abstract & Introduction

This application note details the standard operating procedures (SOPs) for conjugating BCN-exo-PEG3-NH2 to carboxylic acid-containing targets. This heterobifunctional linker bridges the gap between standard carboxylate chemistry and copper-free click chemistry (SPAAC).

The BCN (Bicyclo[6.1.0]nonyne) moiety is a strained alkyne that reacts specifically with azides without a copper catalyst. The exo isomer is utilized here for its superior reaction kinetics and stability compared to the endo isomer in complex biological environments. The PEG3 spacer ensures water solubility and reduces steric hindrance, preserving the bioactivity of the conjugated target.[1]

Key Applications

-

Drug Development: Converting carboxyl-containing drugs into "Click-Ready" prodrugs.

-

Proteomics: Labeling C-termini of proteins or glutamate/aspartate residues.

-

Surface Chemistry: Functionalizing carboxylated beads or slides for azide capture.

Chemical Mechanism

The conjugation relies on the formation of a stable amide bond between the primary amine of the BCN linker and a carboxylic acid on the target molecule.

Reaction Pathway[2][3][4][5][6]

-

Activation: The carboxylic acid is converted into a reactive ester (e.g., NHS ester or O-acylisourea).

-

Nucleophilic Attack: The primary amine of this compound attacks the carbonyl carbon of the activated ester.

-

Elimination: The leaving group (NHS or urea byproduct) is displaced, yielding the stable amide conjugate.

Figure 1: General mechanism of amide bond formation for BCN conjugation.

Experimental Protocols

We provide two distinct protocols based on the nature of the carboxylic acid target:

-

Protocol A: For Small Molecules (Drugs, Dyes) – Organic Phase

-

Protocol B: For Biomolecules (Proteins, Antibodies, Nanoparticles) – Aqueous Phase

Protocol A: Small Molecule Conjugation (Organic Phase)

Best for: Synthetic drugs, hydrophobic fluorophores, or peptides soluble in organic solvents. Reagents: HATU (Coupling Agent), DIPEA (Base), DMF or DMSO (Solvent).[2]

Materials

-

Target Carboxylic Acid (1 equiv)

-

This compound (1.0 – 1.2 equiv)

-

HATU (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

-

Anhydrous DMF or DMSO[]

Procedure

-

Preparation: Dissolve the Target Acid in anhydrous DMF to a concentration of 10–50 mM.

-

Activation: Add DIPEA (2.5 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution may turn slightly yellow.

-

Coupling: Add this compound (1.1 equiv) dissolved in a minimal amount of DMF.

-

Incubation: Stir the reaction under nitrogen atmosphere at RT for 1–2 hours.

-

Workup:

-

Dilute with Ethyl Acetate.

-

Wash with 1N HCl (to remove excess amine/DIPEA), saturated NaHCO3, and brine.

-

Dry over MgSO4 and concentrate in vacuo.

-

-

Purification: Purify via Flash Chromatography (SiO2) or Preparative HPLC.

Protocol B: Biomolecule Conjugation (Aqueous Phase)

Best for: Proteins, Antibodies, or surface carboxylates. Reagents: EDC (Carbodiimide), Sulfo-NHS (Stabilizer), MES Buffer (Activation), PBS (Coupling).

Materials

-

Target Protein (in non-amine buffer, e.g., MES or PBS)

-

This compound (Stock solution in DMSO)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 1X PBS, pH 7.2–7.5

Procedure

-

Buffer Exchange: Ensure the protein is in Activation Buffer (pH 6.0). Remove any primary amines (Tris, Glycine) via dialysis or desalting column.

-

Activation (Step 1):

-

Add EDC (10–20 equiv molar excess over protein) and Sulfo-NHS (25 equiv) to the protein solution.

-

Incubate at RT for 15 minutes.

-

Critical: If possible, quickly desalt (Zeba spin column) to remove unreacted EDC, though this is optional for "one-pot" variations.

-

-

Coupling (Step 2):

-

Adjust pH to 7.2–7.5 using Coupling Buffer or 1M NaHCO3.

-

Immediately add this compound (10–50 equiv molar excess, predissolved in DMSO). Ensure final DMSO concentration is <10% to prevent protein denaturation.

-

-

Incubation: React at RT for 2–4 hours or overnight at 4°C.

-

Quenching: Add Hydroxylamine or Tris (pH 8.0) to a final concentration of 50-100 mM to quench remaining NHS esters. Incubate for 30 mins.

-

Purification: Remove excess BCN linker via Size Exclusion Chromatography (SEC) or Dialysis (MWCO appropriate for the protein).

Workflow Visualization

Figure 2: Comparative workflow for Organic (Drug) vs. Aqueous (Protein) conjugation.

Critical Considerations & Troubleshooting

Reagent Selection Matrix

| Parameter | Protocol A (HATU/DIPEA) | Protocol B (EDC/NHS) |

| Solvent | DMF, DMSO, DCM | Water, PBS, MES |

| pH Sensitivity | Basic (DIPEA required) | Dual pH (Acidic activation, Neutral coupling) |

| Byproducts | Urea, HOAt (removed by wash) | Urea (water soluble, removed by dialysis) |

| Efficiency | Very High (>90%) | Moderate (depends on surface lysine competition) |

| BCN Stability | High | High (Avoid strong acid workup < pH 2) |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (Protein) | Hydrolysis of NHS ester | Ensure activation is at pH 6.0 and coupling is at pH 7.4. Work quickly between steps. |

| Precipitation | BCN linker hydrophobicity | Although PEG3 helps, high concentrations of BCN can precipitate. Keep organic co-solvent (DMSO) <10%. |

| No Reaction (Small Mol) | Inactive HATU | HATU degrades with moisture. Use fresh reagents or re-test with standard amine (e.g., benzylamine). |

| Multiple Labels | Non-specific binding | Control stoichiometry carefully. For proteins, reduce the excess of BCN linker if over-labeling occurs. |

Stability Note

The BCN-exo moiety is chemically robust against standard amide coupling conditions. However, avoid exposure to:

-

Strong Acids: Can cause rearrangement of the strained ring.

-

Thiols (High Conc): While less reactive than maleimides, strained alkynes can undergo thiol-yne addition at high concentrations/temperatures.

References

-

Dommerholt, J. et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Retrieved from [Link]

- Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS protocols).

Sources

Application Note: Solvent Compatibility & Protocol for BCN-exo-PEG3-NH2

Executive Summary

For the dissolution and bioconjugation of BCN-exo-PEG3-NH2 (Bicyclo[6.1.0]nonyne-PEG3-amine), Anhydrous DMSO (Dimethyl sulfoxide) is the recommended solvent for biological applications, particularly when downstream conjugation involves N-hydroxysuccinimide (NHS) esters.

While DMF (Dimethylformamide) offers lower viscosity and similar solubility profiles, it presents a critical chemical risk: the spontaneous generation of dimethylamine via degradation. This secondary amine impurity competes with the primary amine of this compound for reactive esters, potentially reducing conjugation yields by >40%. DMF should be reserved for synthetic organic chemistry steps where fresh, high-grade solvent is verified amine-free.

Technical Analysis: The Solvent Paradox

The molecule This compound is an amphiphilic heterobifunctional linker. The BCN core is highly lipophilic (hydrophobic), while the PEG3-amine tail is hydrophilic. This duality necessitates a polar aprotic solvent that can solvate the bicyclic ring without precipitating the PEG chain, all while remaining compatible with sensitive downstream protein chemistry.

Comparative Physicochemical Data

| Feature | DMSO (Dimethyl sulfoxide) | DMF (Dimethylformamide) | Impact on this compound |

| Solubility | Excellent (>50 mM) | Excellent (>50 mM) | Both solvate the hydrophobic BCN core effectively. |

| Freezing Point | 18.5°C | -61°C | DMSO freezes at cool room temps; requires warming before use. |

| Viscosity | 1.99 cP (High) | 0.92 cP (Low) | DMSO is harder to pipette in small volumes (<1 µL). |

| Chemical Stability | Hygroscopic (Absorbs water) | Degrades to Dimethylamine | CRITICAL: DMF impurities kill NHS-ester reactions. |

| Biological Toxicity | Low (Permeation enhancer) | High (Hepatotoxic/Teratogenic) | DMSO is preferred for live-cell or therapeutic workflows. |

| Dielectric Constant | 47 | 38 | Both support polar transition states in conjugation. |

The "DMF Trap": A Mechanistic Warning

Researchers often default to DMF due to its ease of handling. However, DMF undergoes slow hydrolysis and thermal decomposition to produce dimethylamine and formic acid.

-

The Conflict: In a typical workflow, this compound is used to label a protein modified with an NHS ester.

-

The Failure Mode: Dimethylamine is a secondary amine and a stronger nucleophile than the primary amine on your BCN linker. Even trace amounts (ppm) of dimethylamine in "aged" DMF will rapidly quench the NHS ester on your protein, leaving no attachment point for the BCN linker.

-

Result: High background, low labeling efficiency, and "dead" BCN reagent.

The DMSO Caveat: Hygroscopicity

DMSO is a "water magnet." If left uncapped, it absorbs atmospheric moisture. Water hydrolyzes NHS esters (half-life ~10 mins at pH 8.0). Therefore, Anhydrous DMSO stored over molecular sieves or under inert gas is mandatory.

Decision Matrix & Workflow Visualization

The following diagrams illustrate the logic for solvent selection and the standard conjugation workflow.

Figure 1: Decision matrix for solvent selection based on downstream chemistry sensitivity.

Figure 2: Optimized workflow for this compound conjugation.

Detailed Protocols

Protocol A: Preparation of Stock Solution (Recommended)

Objective: Create a stable 100 mM stock of this compound.

-

Equilibration: Remove the vial of this compound (MW: ~368.5 g/mol ) from -20°C storage and allow it to warm to room temperature (RT) for 20 minutes before opening. This prevents condensation on the hygroscopic solid.

-

Solvent Selection: Use Sterile Filtered, Anhydrous DMSO (Grade: Biologics/Cell Culture, ≥99.9%).

-

Tip: If the DMSO is frozen (solid), thaw in a 37°C water bath.

-

-

Calculations:

-

For 1 mg of this compound: Add 27.1 µL of DMSO to achieve 100 mM.

-

Formula:

-

-

Dissolution: Add the DMSO. Vortex gently for 15 seconds. The solid should dissolve instantly.

-

Storage: Aliquot into small volumes (e.g., 5-10 µL) to avoid freeze-thaw cycles. Store at -20°C.

-

Shelf Life: 6 months if kept dry.

-

Protocol B: Conjugation to NHS-Ester Functionalized Protein

Objective: React this compound with an Antibody-NHS ester (or similar).

-

Protein Prep: Buffer exchange the protein into PBS (pH 7.2 - 7.5) or HEPES.

-

Forbidden Buffers: Tris, Glycine, or any buffer containing primary amines.

-

-

Solvent Tolerance: Ensure the final volume of DMSO in the protein mixture does not exceed 10% (v/v) (ideally <5%) to prevent protein denaturation.

-

Reaction:

-

Add the NHS-ester linker to the protein (if not already attached).

-

Immediately add this compound stock (from Protocol A) at a 5-10 molar excess over the protein.

-

Note: If the BCN linker is reacting with a carboxyl group activated by EDC/NHS in situ, add the BCN after the activation step.

-

-

Incubation: Incubate for 2 hours at RT or Overnight at 4°C.

-

Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench any remaining NHS esters.

-

Purification: Remove excess BCN-linker using a desalting column (e.g., Zeba Spin, PD-10) or dialysis.

-

Why? Unreacted BCN will compete for the azide target in the next step.

-

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conjugation Yield | "Wet" DMSO hydrolyzed the NHS ester. | Use fresh ampules of Anhydrous DMSO. Do not store DMSO in large bottles over months.[1] |

| Low Conjugation Yield | DMF was used and contained dimethylamine.[2] | Switch to DMSO. If DMF is mandatory, purge with Argon and test pH (amines raise pH). |

| Precipitation | BCN concentration too high in aqueous buffer. | Although PEG3 helps, the BCN core is hydrophobic. Ensure DMSO is ~5% of final volume during mixing. |

| Frozen Stock | DMSO freezing (18.5°C). | Warm in hand or 37°C bath. This is normal and indicates high-purity DMSO (water lowers the freezing point). |

References

-

MDPI. (2024). Comparison of Conjugates Obtained Using DMSO and DMF as Solvents. Retrieved from [Link][3][4]

-

SiChem GmbH. (n.d.). This compound Product Data. Retrieved from [Link]

Sources

step-by-step guide to labeling proteins with BCN-exo-PEG3-NH2

A Step-by-Step Guide to Labeling Proteins with BCN-exo-PEG3-NH2

Abstract

This comprehensive guide provides a detailed protocol for the site-specific labeling of proteins using the this compound reagent. This protocol leverages the principles of bioorthogonal chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. We will first explore the methodologies for introducing an azide group into a target protein, a prerequisite for the labeling reaction. Subsequently, a step-by-step procedure for the conjugation of the azide-modified protein with this compound is provided, followed by methods for the purification and characterization of the resulting labeled protein. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this powerful bioconjugation technique for a variety of applications, including protein imaging, tracking, and the development of antibody-drug conjugates (ADCs).

Introduction

The precise, covalent modification of proteins is a cornerstone of modern chemical biology and drug development. Among the myriad of bioconjugation techniques, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful tool due to its high specificity, biocompatibility, and the absence of cytotoxic copper catalysts.[1][2] This "click chemistry" reaction occurs between a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN), and an azide, forming a stable triazole linkage under physiological conditions.[1][3]

The this compound reagent is a particularly advantageous tool for SPAAC-mediated protein labeling. It features a reactive BCN group for covalent attachment to an azide-modified protein, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal amine (NH2) group. The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[4][5] The terminal amine provides a versatile handle for the subsequent attachment of various functionalities, such as fluorophores, biotin, or therapeutic payloads.

This guide will provide a comprehensive, step-by-step protocol for the successful labeling of proteins with this compound, from the initial introduction of the azide handle to the final purification of the labeled conjugate.

Principle of the Method: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The core of this labeling strategy is the SPAAC reaction. This bioorthogonal reaction leverages the high ring strain of cyclooctynes, like BCN, to react spontaneously with azides without the need for a copper catalyst.[1] This is a significant advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), as copper can be toxic to living cells and can interfere with the function of certain proteins.[2] The reaction is highly specific; the azide and BCN groups do not react with other functional groups typically found in biological systems, ensuring that the label is attached only at the desired location.[1][6]

Caption: SPAAC reaction between an azide-modified protein and this compound.

Part 1: Introduction of an Azide Handle into the Target Protein

The first and most critical step in this labeling workflow is the site-specific incorporation of an azide group into the protein of interest. The choice of method will depend on the desired level of control over the labeling site, the expression system, and the nature of the protein itself.

Method 1: Metabolic Labeling with Azido Sugars

This method is particularly useful for labeling glycoproteins. Cells are cultured in a medium containing an azide-modified sugar analog (e.g., N-azidoacetylmannosamine, ManNAz).[7] The cellular machinery incorporates this azido sugar into the glycan structures of glycoproteins.[7][8]

Protocol: Metabolic Labeling of Glycoproteins

-

Cell Culture: Culture the cells expressing the glycoprotein of interest under standard conditions.

-

Preparation of Azido Sugar Stock: Prepare a sterile stock solution of the desired azido sugar (e.g., Ac4ManNAz) in a suitable solvent (e.g., DMSO or cell culture medium).

-

Incubation: Add the azido sugar stock solution to the cell culture medium to a final concentration of 25-50 µM.

-

Metabolic Incorporation: Incubate the cells for 2-3 days to allow for the metabolic incorporation of the azido sugar into the glycoproteins.

-

Harvesting and Lysis: Harvest the cells and lyse them using a suitable lysis buffer to extract the azide-modified glycoproteins.

-

Protein Purification (Optional): If necessary, purify the target glycoprotein using standard chromatography techniques (e.g., affinity chromatography) to remove other cellular proteins.

Method 2: Unnatural Amino Acid (UAA) Incorporation

For precise, site-specific labeling, an unnatural amino acid containing an azide group, such as p-azido-L-phenylalanine (pAzF), can be incorporated into the protein sequence.[9] This is achieved by engineering the protein's gene to include an amber stop codon (TAG) at the desired labeling site and co-expressing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber codon and incorporates pAzF.[9][10]

Protocol: UAA Incorporation

-

Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in the gene of the target protein using site-directed mutagenesis.

-

Expression System: Co-transform an appropriate expression host (e.g., E. coli) with the plasmid containing the mutated gene and a plasmid encoding the orthogonal pAzF-tRNA synthetase/tRNA pair.

-

Cell Culture and Induction: Grow the cells in a minimal medium and induce protein expression.

-

pAzF Supplementation: Supplement the culture medium with pAzF (typically 1-2 mM) at the time of induction.

-

Protein Expression and Purification: Allow the protein to express, then harvest the cells and purify the azide-modified protein using an appropriate affinity tag (e.g., His-tag).[11][12]

Method 3: Enzymatic Labeling

Specific enzymes can be used to attach an azide-containing probe to a protein.[13][14] For instance, enzymes like sortase A or lipoic acid ligase can recognize a specific peptide tag engineered into the protein of interest and catalyze the ligation of a probe containing the corresponding recognition motif and an azide group.[14][15]

Protocol: Enzymatic Labeling (General)

-

Protein Engineering: Genetically fuse a recognition sequence for the chosen enzyme (e.g., a sortase A recognition motif) to the N- or C-terminus of the target protein.

-

Expression and Purification: Express and purify the tagged protein.

-

Enzymatic Reaction: Incubate the purified protein with the specific enzyme and an azide-containing peptide substrate recognized by the enzyme.

-

Enzyme Removal: After the reaction, remove the enzyme, typically through an affinity tag on the enzyme.

-

Purification: Purify the azide-labeled protein to remove the unreacted peptide substrate.

Caption: Overview of methods for introducing an azide handle into a target protein.

Part 2: Labeling of Azide-Modified Protein with this compound

Once the azide-modified protein is obtained and purified, the next step is the SPAAC reaction with this compound.

Materials and Reagents

-

Azide-modified protein

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or another non-amine-containing buffer.

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching Reagent (optional): e.g., Tris buffer

-

Desalting columns or spin filters for purification

Preparation of Reagents

-

This compound Stock Solution: Due to its potential sensitivity to moisture, it is recommended to prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mM) immediately before use.[3]

-

Azide-Modified Protein Solution: Prepare the azide-modified protein in the reaction buffer at a known concentration (e.g., 1-5 mg/mL).

Step-by-Step Labeling Protocol

-

Molar Ratio Calculation: Determine the desired molar excess of this compound to the azide-modified protein. A 10- to 20-fold molar excess of the BCN reagent is a good starting point.

-

Reaction Setup: In a microcentrifuge tube, add the calculated volume of the azide-modified protein solution.

-

Addition of BCN Reagent: Add the calculated volume of the this compound stock solution to the protein solution. Gently mix by pipetting. The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. The optimal reaction time may need to be determined empirically. Protect the reaction from light if a light-sensitive moiety is to be attached to the amine group later.

-

Quenching (Optional): To quench any unreacted BCN reagent, a small amount of an azide-containing small molecule can be added. However, for most applications, the subsequent purification step is sufficient.

| Parameter | Recommended Range | Notes |

| Molar Ratio (BCN:Protein) | 10:1 to 20:1 | Higher ratios may be needed for less efficient reactions. |

| Reaction Buffer | PBS, pH 7.2-7.4 | Avoid buffers with primary amines (e.g., Tris). |

| Reaction Temperature | 4°C to 25°C | Lower temperatures may require longer incubation times. |

| Reaction Time | 1 - 12 hours | Monitor reaction progress if possible. |

| DMSO Concentration | < 10% (v/v) | To maintain protein stability. |

Part 3: Purification of the Labeled Protein

After the labeling reaction, it is crucial to remove the excess, unreacted this compound and any potential byproducts.

Method 1: Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size. The larger, labeled protein will elute before the smaller, unreacted BCN reagent.

Protocol: SEC Purification

-

Column Equilibration: Equilibrate a suitable SEC column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS).

-

Sample Loading: Load the entire reaction mixture onto the equilibrated column.

-